molecular formula C11H12N2O B1417009 3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine CAS No. 925007-48-3

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Cat. No. B1417009
CAS RN: 925007-48-3
M. Wt: 188.23 g/mol
InChI Key: UVCULIIPIYNRSP-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine, also known as MOA-728, is a small molecule that has been studied for its potential use in scientific research. This compound has been shown to have a variety of effects on biological systems, and as a result, it has been the subject of numerous studies over the years.

Scientific Research Applications

Medicinal Chemistry: Antiviral and Anticancer Agents

The indole nucleus, which is structurally similar to the oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine”, is a key scaffold in medicinal chemistry. Indole derivatives have been found to possess a wide range of biological activities, including antiviral and anticancer properties . The ability of these compounds to bind with high affinity to multiple receptors makes them valuable for developing new therapeutic agents.

Agriculture: Plant Growth Regulators

In agriculture, indole derivatives like indole-3-acetic acid, a plant hormone, play a crucial role in the regulation of plant growth . By extension, the oxazole derivative could be explored for its potential as a synthetic plant growth regulator, contributing to enhanced agricultural productivity.

Material Science: Polymer Synthesis

Heterocyclic compounds like thiophene derivatives have shown significant applications in material science, particularly in the synthesis of conducting polymers . The oxazole ring in “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could similarly be utilized in the development of novel polymeric materials with enhanced properties.

Environmental Science: Analytical Methods for Toxin Detection

The structural analogs of “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” have been used in the development of analytical methods for the detection of environmental toxins, such as microcystins . This application is critical for ensuring water safety and environmental health.

Biochemistry: Enzyme Inhibition

Indole derivatives have been reported to exhibit enzyme inhibitory activities, which are essential in the study of biochemical pathways . The oxazole compound could be investigated for its potential to act as an enzyme inhibitor, providing insights into enzyme function and regulation.

Pharmacology: Drug Discovery

In pharmacology, the exploration of heterocyclic compounds like thiophene has led to the discovery of drugs with anti-inflammatory, antipsychotic, and anti-arrhythmic effects . “3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine” could be a candidate for drug discovery programs aimed at identifying new pharmacologically active molecules.

properties

IUPAC Name

3-methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-5-3-4-6-9(7)10-8(2)13-14-11(10)12/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCULIIPIYNRSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(ON=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(2-methylphenyl)-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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